![molecular formula C15H12N2O B1251382 Spiro(imidazo(1,2-a)pyridine-3(2H),2'-(2H)inden)-2-one, 1',3'-dihydro- CAS No. 887603-94-3](/img/structure/B1251382.png)
Spiro(imidazo(1,2-a)pyridine-3(2H),2'-(2H)inden)-2-one, 1',3'-dihydro-
Overview
Description
Imidazo[1,2-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been a subject of intense research for numerous decades . The synthesis of imidazo[1,2-a]pyridine involves a large number of transformations .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridine involves a large number of transformations . These transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .Scientific Research Applications
Gastric Acid Secretion Inhibition
Spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) have been identified as potent inhibitors of the gastric proton pump enzyme. These compounds exhibit inhibitory activity comparable to potassium-competitive acid blockers, making them promising candidates for anti-ulcer drug development (Palmer et al., 2009).
Synthesis and Chemical Behavior
The synthesis of various spiro compounds like ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates has been explored. Interesting behaviors in 1H-NMR spectra in deuteriochloroform, reflecting conformational changes, have been noted in these compounds (Abe et al., 2010).
Spirocyclic Imidazo[1,2-a]pyridine Derivatives
Polar [3 + 2] cycloaddition reactions have been used to synthesize spirocyclic imidazo[1,2-a]pyridine derivatives. This method employs nucleophilic attack of heteroaromatic N-ylides on isatin-3-imine derivatives, highlighting operational simplicity and high yields (Mokhtari et al., 2015).
Cognitive Impairment Treatment
A derivative of spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one, ZSET1446, has shown a significant effect in ameliorating recognition memory impairment in mice treated with methamphetamine. This suggests potential applications in the treatment of cognitive deficits in Alzheimer's disease and schizophrenia (Ito et al., 2007).
Multicomponent Chemical Reactions
The four-component reaction involving N-alkylimidazole, dialkyl but-2-ynedioate, N-alkylisatins, and malononitrile in tetrahydrofuran at room temperature has been used to afford novel functionalized spiro[imidazo[1,2-a]pyridine-7,3′-indolines] in good yields (Yang et al., 2014).
Mechanism of Action
Future Directions
Imidazo[1,2-a]pyridine has been recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . Its synthesis has been a subject of intense research for numerous decades . With the wide range of applications in medicinal chemistry, the future research directions could involve the development of new synthetic methodologies and the exploration of its potential applications in various fields of chemistry .
properties
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-imidazo[1,2-a]pyridine]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-15(17-8-4-3-7-13(17)16-14)9-11-5-1-2-6-12(11)10-15/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWYXEBIQWJXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)N=C4N3C=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro(imidazo(1,2-a)pyridine-3(2H),2'-(2H)inden)-2-one, 1',3'-dihydro- | |
CAS RN |
887603-94-3 | |
Record name | ST-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887603943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ST-101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12621 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ST-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTT61784C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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